 
                            The synthesis of (2S,3R,14Z)-2-amino-14-octadecen-3-ol involves several key steps:
(2S,3R,14Z)-2-amino-14-octadecen-3-ol participates in various biochemical reactions:
The mechanism of action of (2S,3R,14Z)-2-amino-14-octadecen-3-ol primarily revolves around its role in cell signaling pathways:
The physical and chemical properties of (2S,3R,14Z)-2-amino-14-octadecen-3-ol include:
These properties are crucial for its handling in laboratory settings and applications in research.
(2S,3R,14Z)-2-amino-14-octadecen-3-ol has several scientific applications:
(2S,3R,14Z)-2-Amino-14-octadecen-3-ol (1-deoxysphingosine) is synthesized via a promiscuous reaction catalyzed by serine palmitoyltransferase. Unlike canonical sphingoid bases, which condense serine and palmitoyl-coenzyme A, this non-canonical pathway utilizes alanine as the primary amino acid substrate. The reaction proceeds through a pyridoxal 5′-phosphate-dependent mechanism, forming a quinoid intermediate that facilitates carbon-carbon bond formation between alanine’s α-carbon and palmitoyl-coenzyme A. Subsequent decarboxylation yields 1-deoxysphinganine, which is dehydrogenated by sphingolipid delta(4)-desaturase 1 to introduce the C14–15 Z-double bond, producing the final structure [1] [7]. The absence of the C1-hydroxyl group distinguishes this molecule from traditional sphingoid bases and prevents further modification by glycosylation or phosphorylation [3] [7].
Table 1: Key Enzymes in 1-Deoxysphingosine Biosynthesis
| Enzyme | Substrates | Product | Structural Implication | 
|---|---|---|---|
| Serine Palmitoyltransferase | Alanine + Palmitoyl-CoA | 1-Deoxysphinganine | Lacks C1-hydroxyl group | 
| Sphingolipid Δ4-Desaturase 1 | 1-Deoxysphinganine | (2S,3R,14Z)-2-Amino-14-octadecen-3-ol | Introduces C14–15 Z-double bond | 
Mutations in serine palmitoyltransferase subunits (e.g., SPTLC1C133W) increase the enzyme’s affinity for alanine by >10-fold, diverting flux from canonical sphingolipid synthesis. This aberrant activity elevates cellular 1-deoxysphingosine and its N-acyl derivatives (1-deoxyceramides) by 3–5 fold in hereditary sensory and autonomic neuropathy type 1. Mitochondrial dysfunction in primary mitochondrial diseases similarly promotes accumulation by elevating alanine/serine ratios (>2.5-fold higher than controls), creating a permissive metabolic environment for 1-deoxysphingosine synthesis [2] [3] [7]. Functional studies show that induced expression of mutant serine palmitoyltransferase in cancer cells reduces anchorage-independent growth by 60%–80%, directly linking 1-deoxysphingosine production to impaired plasma membrane endocytosis [2].
The salvage pathway recycles sphingoid bases from complex sphingolipid degradation but cannot directly incorporate 1-deoxysphingosine due to its C1-hydroxyl deficiency. Instead, 1-deoxysphingosine undergoes N-acylation via ceramide synthases to form 1-deoxyceramides, which accumulate in lipid droplets and membranes. These metabolites resist degradation by sphingosine-1-phosphate lyase—the canonical sphingoid base clearance enzyme—leading to prolonged half-lives (>48 hours in vitro). In serine-deficient conditions (plasma serine <50 μM), 1-deoxyceramide levels rise 2–3 fold, confirming substrate-driven metabolic trapping [1] [3] [7].
Table 2: Metabolic Fate of 1-Deoxysphingosine vs. Canonical Sphingosine
| Property | 1-Deoxysphingosine | Canonical Sphingosine | 
|---|---|---|
| Primary Synthesis Route | Serine Palmitoyltransferase (alanine-dependent) | Serine Palmitoyltransferase (serine-dependent) | 
| Salvage Pathway Utilization | Limited to N-acylation | Phosphorylation, glycosylation, N-acylation | 
| Degradation Enzymes | Not susceptible to sphingosine-1-phosphate lyase | Cleaved by sphingosine-1-phosphate lyase | 
| Tissue Accumulation Sites | Lipid droplets, plasma membrane | Endosomes, lysosomes | 
1-Deoxysphingolipids disrupt canonical sphingolipid rheostat signaling by competitively inhibiting ceramide synthases, reducing canonical ceramide production by 30%–40%. This imbalance alters the pro-apoptotic ceramide / pro-survival sphingosine-1-phosphate equilibrium, favoring stress resistance in neurons but impairing cancer spheroid growth. Additionally, 1-deoxyceramides integrate into lipid rafts with higher packing density than sphingomyelin, reducing membrane fluidity and perturbing Rab5-mediated endocytosis. Glycerophospholipid asymmetry is further compromised, as evidenced by increased phosphatidylethanolamine exposure in the outer leaflet—a hallmark of membrane stress [1] [2] [5].
 
                                    
                CAS No.: 34341-27-0
 
                                    
                CAS No.: 108418-13-9
 
                                    
                CAS No.: 27973-72-4
 
                                    
                CAS No.: 151333-45-8
CAS No.: 8012-96-2
 
                                    
                CAS No.: 82-71-3